molecular formula C21H20N2O4S B3441879 3-{[(4-methoxyphenyl)amino]sulfonyl}-N-(3-methylphenyl)benzamide

3-{[(4-methoxyphenyl)amino]sulfonyl}-N-(3-methylphenyl)benzamide

Cat. No.: B3441879
M. Wt: 396.5 g/mol
InChI Key: WAUKILNITWMTHR-UHFFFAOYSA-N
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Description

“3-{[(4-methoxyphenyl)amino]sulfonyl}-N-(3-methylphenyl)benzamide” is a chemical compound with the molecular formula C21H20N2O4S and a molecular weight of 396.4595 . It is a crucial building block of many drug candidates .


Synthesis Analysis

The synthesis of this compound can be achieved through a continuous flow microreactor system . The process involves the selective acylation of 4-methylbenzene-1,3-diamine with benzoic anhydride . The reaction conditions and acylating reagents are carefully screened to optimize the process . The established kinetic model can calculate the selectivity and conversion of the acylation reaction, which are in good agreement with the experimental results . As a result, the compound was synthesized in the microreactor with a yield of 85.7% within 10 minutes .


Molecular Structure Analysis

The molecular structure of “this compound” consists of 21 carbon atoms, 20 hydrogen atoms, 2 nitrogen atoms, 4 oxygen atoms, and 1 sulfur atom .


Chemical Reactions Analysis

The chemical reaction involved in the synthesis of this compound is the selective acylation of 4-methylbenzene-1,3-diamine with benzoic anhydride . The reaction process is relatively complicated due to the different chemical environments of the two amine groups in 4-methylbenzene-1,3-diamine . This leads to the coexistence of parallel monoacylation by-products and consecutive diacylation by-products .

Properties

IUPAC Name

3-[(4-methoxyphenyl)sulfamoyl]-N-(3-methylphenyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20N2O4S/c1-15-5-3-7-18(13-15)22-21(24)16-6-4-8-20(14-16)28(25,26)23-17-9-11-19(27-2)12-10-17/h3-14,23H,1-2H3,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WAUKILNITWMTHR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)NC(=O)C2=CC(=CC=C2)S(=O)(=O)NC3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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